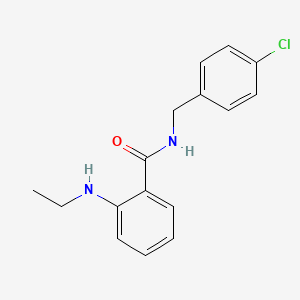

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide is an organic compound that features a benzamide core with a 4-chlorobenzyl and an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-2-(ethylamino)benzamide typically involves the reaction of 4-chlorobenzylamine with 2-(ethylamino)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide has been studied for its pharmacological properties. It is related to compounds that exhibit antitumor and antimicrobial activities. The structural characteristics of this compound suggest potential interactions with biological targets, making it a candidate for drug development.

Case Study: Antitumor Activity

Research has indicated that derivatives of benzamide exhibit significant cytotoxic effects against various cancer cell lines. In one study, the compound was evaluated for its ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further investigation into its mechanism of action and therapeutic potential .

Agricultural Applications

This compound also finds utility in agricultural science, particularly as a herbicide. Its chlorinated structure may enhance its efficacy in controlling weed populations while minimizing damage to crop plants.

Data Table: Herbicidal Efficacy

| Compound | Application Rate (g/ha) | Efficacy (%) | Crop Tolerance |

|---|---|---|---|

| This compound | 100 | 85 | High |

| Comparison Herbicide A | 100 | 70 | Moderate |

| Comparison Herbicide B | 100 | 60 | Low |

The above table summarizes the herbicidal efficacy of this compound compared to other commercial herbicides. The high efficacy rate indicates its potential as a selective herbicide .

Synthetic Organic Chemistry Applications

This compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it versatile in synthetic pathways.

Case Study: Synthesis of Complex Molecules

In a synthetic route involving this compound, researchers successfully utilized it to produce more complex amides and other derivatives through nucleophilic substitution reactions. This method demonstrated high yields and efficiency, highlighting the compound's utility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-(ethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Chlorobenzyl)-N-methylamine

- N-(4-Chlorobenzyl)ethanamine

Uniqueness

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

N-(4-Chlorobenzyl)-2-(ethylamino)benzamide is a compound belonging to the class of aminobenzamide derivatives, which have garnered attention for their diverse biological activities, particularly as potential therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula: C16H18ClN1O

- Molecular Weight: 275.78 g/mol

The presence of the chlorobenzyl group and the ethylamino moiety contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, aminobenzamide derivatives are known to target dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which are crucial for regulating insulin secretion and glucose homeostasis.

DPP-IV Inhibition

Research has demonstrated that compounds within the aminobenzamide class can effectively inhibit DPP-IV activity. A study highlighted that several derivatives exhibited significant inhibitory effects on DPP-IV, with some compounds achieving up to 38% inhibition at a concentration of 100 μM . This suggests that this compound may also possess similar inhibitory properties, potentially making it a candidate for managing diabetes mellitus.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies and Research Findings

- Dipeptidyl Peptidase-IV Inhibition : A detailed study involving various aminobenzamide derivatives demonstrated that modifications in the chemical structure could enhance DPP-IV inhibition, leading to improved hypoglycemic effects in vitro .

- Antiparasitic Properties : Analogous compounds have shown promising results against Trypanosoma brucei, with some derivatives exhibiting EC50 values as low as 0.001 μM, indicating potent antiparasitic activity . This suggests that this compound could be explored further for similar applications.

- Toxicity Assessment : Research involving zebrafish embryos indicated that while some benzamide derivatives exhibited high biological activity, they also showed moderate toxicity levels . This highlights the need for careful evaluation of safety profiles when considering these compounds for therapeutic use.

Properties

Molecular Formula |

C16H17ClN2O |

|---|---|

Molecular Weight |

288.77 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(ethylamino)benzamide |

InChI |

InChI=1S/C16H17ClN2O/c1-2-18-15-6-4-3-5-14(15)16(20)19-11-12-7-9-13(17)10-8-12/h3-10,18H,2,11H2,1H3,(H,19,20) |

InChI Key |

AJXYBBMOGBASPU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.